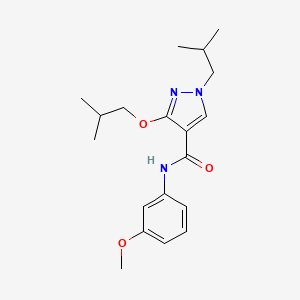
3-isobutoxy-1-isobutyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-isobutoxy-1-isobutyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide, also known as JNJ-42041935, is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Synthesis and Characterization
Research on pyrazole derivatives, including compounds structurally related to 3-isobutoxy-1-isobutyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide, has focused on their synthesis and characterization. For instance, studies have detailed the synthesis of various pyrazole and pyrazolo[1,5-a]pyrimidine derivatives through reactions involving hydrazine hydrate and acetylacetone or malononitrile, leading to potential cytotoxic agents against cancer cell lines (Hassan, Hafez, & Osman, 2014); (Hassan, Hafez, Osman, & Ali, 2015).
Cytotoxic Activity
These compounds have been evaluated for their in vitro cytotoxic activity against various cancer cell lines, demonstrating potential as therapeutic agents. The evaluation of novel pyrazolo[1,5-a]pyrimidines and Schiff bases, for instance, showed activity against colon, lung, breast, and liver cancer cell lines, suggesting a promising avenue for the development of new anticancer drugs (Hassan et al., 2015).
Molecular Structure and Stability
Further research has explored the molecular structure and stability of pyrazole derivatives. A study on a novel pyrazole derivative highlighted its thermal stability and provided insights into its molecular geometry and electronic structure through spectral data and X-ray crystallography. This research contributes to the understanding of the compound's potential applications based on its structural and electronic properties (Kumara, Kumar, Kumar, & Lokanath, 2018).
Antibacterial Evaluation
Some pyrazole derivatives have also been studied for their antibacterial activity. For example, certain N-substituted pyrazole carboxamide derivatives showed efficacy against strains of Staphylococcus aureus, including methicillin-resistant and sensitive strains, highlighting their potential as antibacterial agents (Pitucha, Kosikowska, Urszula, & Malm, 2011).
Nonlinear Optical Properties
The investigation into the nonlinear optical properties of pyrazole derivatives has revealed their potential in materials science. A study reported the synthesis and characterization of pyrazole-based compounds, analyzing their optical and thermal properties to assess their applicability in non-linear optical devices (Tamer, Dege, Avcı, Atalay, İlhan, & Çadir, 2015).
properties
IUPAC Name |
N-(3-methoxyphenyl)-3-(2-methylpropoxy)-1-(2-methylpropyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-13(2)10-22-11-17(19(21-22)25-12-14(3)4)18(23)20-15-7-6-8-16(9-15)24-5/h6-9,11,13-14H,10,12H2,1-5H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJCXHDHBMVDCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)OCC(C)C)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2704501.png)
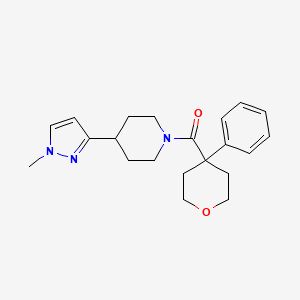
![[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2704506.png)
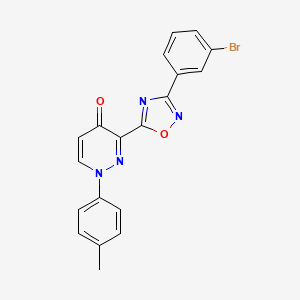
![7-Azaspiro[3.5]nonan-6-one](/img/structure/B2704510.png)
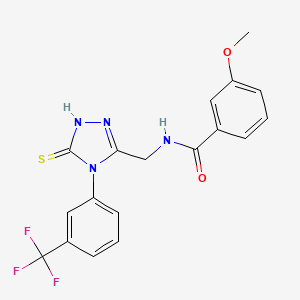

![5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2704514.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2704515.png)
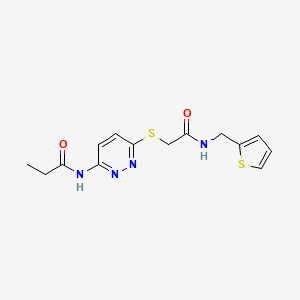
![7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2704520.png)
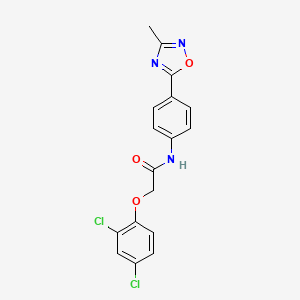
![N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2704522.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2704524.png)